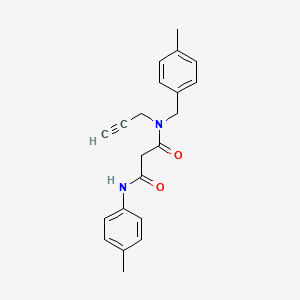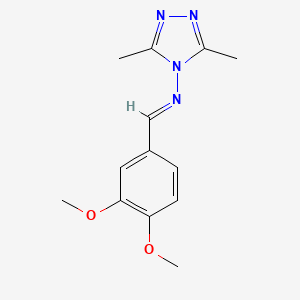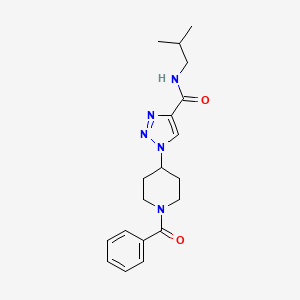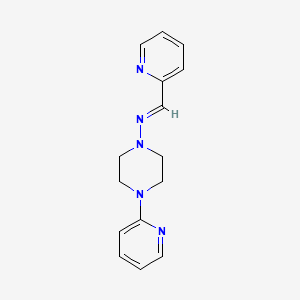![molecular formula C20H26N4 B3886326 4-{[(4-Benzylpiperazin-1-YL)imino]methyl}-N,N-dimethylaniline](/img/structure/B3886326.png)
4-{[(4-Benzylpiperazin-1-YL)imino]methyl}-N,N-dimethylaniline
Overview
Description
4-{[(4-Benzylpiperazin-1-YL)imino]methyl}-N,N-dimethylaniline is a complex organic compound that features a piperazine ring substituted with a benzyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Benzylpiperazin-1-YL)imino]methyl}-N,N-dimethylaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Reductive Amination: The key step involves the reductive amination of an intermediate compound with benzylpiperazine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Benzylpiperazin-1-YL)imino]methyl}-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
4-{[(4-Benzylpiperazin-1-YL)imino]methyl}-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial and antifungal properties.
Biological Research: It is used in docking studies to investigate interactions with various enzymes and proteins.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-Benzylpiperazin-1-YL)imino]methyl}-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, docking studies have shown that it can inhibit oxidoreductase enzymes by stabilizing enzyme-inhibitor complexes through hydrophobic interactions . This inhibition can lead to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{[(4-Benzylpiperazin-1-YL)imino]methyl}-N,N-dimethylaniline is unique due to its specific structural features, such as the combination of a benzylpiperazine moiety with an aniline group
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)iminomethyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-22(2)20-10-8-18(9-11-20)16-21-24-14-12-23(13-15-24)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLJTDAVBBONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(benzyloxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3886252.png)

![2-methoxy-4-nitro-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol](/img/structure/B3886263.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone](/img/structure/B3886274.png)
![[(1R)-1-benzyl-2-(4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}-1-piperidinyl)-2-oxoethyl]amine hydrochloride](/img/structure/B3886281.png)
![4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-5-oxo-1,4-dihydropyrazole-3-carboxamide](/img/structure/B3886297.png)

![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B3886310.png)




![5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol](/img/structure/B3886366.png)
![N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,3,4-trimethoxyphenyl)methylidene]amine](/img/structure/B3886370.png)
